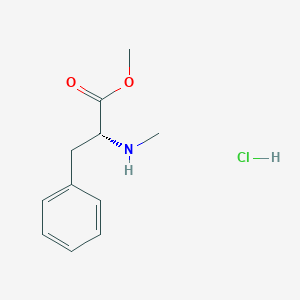![molecular formula C8H4N2OS B1429144 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile CAS No. 912369-27-8](/img/structure/B1429144.png)
7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile
Übersicht
Beschreibung
7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile, also known as 7-oxo-DHP, is a synthetic molecule with a wide range of applications in scientific research. It is synthesized through a variety of methods, and its biochemical and physiological effects have been studied in various contexts.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Thieno[2,3-b]pyridines and Related Compounds : Abdelriheem et al. (2015) explored the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridines incorporating a 5-bromobenzofuran-2-yl moiety. These compounds were characterized using elemental analysis, spectral data, and alternative synthesis methods (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Facile, Scalable Preparation : Tumey et al. (2008) reported a new synthesis method for 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters, highlighting their utility as intermediates in kinase inhibitor synthesis (Tumey, Bhagirath, Wu, & Boschelli, 2008).
Antimicrobial and Anticancer Activities : Elewa et al. (2021) synthesized 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile derivatives and evaluated their antibacterial and antitumor activities, showcasing the potential medicinal applications of these compounds (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Potential Applications
- Kinase Inhibitors : Boschelli et al. (2005) developed 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles as Src kinase inhibitors. This research demonstrates the pharmaceutical application of thieno[2,3-b]pyridine derivatives in cancer treatment and other diseases involving kinase pathways (Boschelli, Wu, Barrios Sosa, Chen, Golas, & Boschelli, 2005).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with receptor interacting protein 1 (rip1) kinase .
Mode of Action
It’s worth noting that related compounds have been reported to inhibit rip1 kinase . This suggests that “7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile” might also interact with this kinase, potentially altering its activity and influencing downstream cellular processes.
Biochemische Analyse
Biochemical Properties
7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with receptor interacting protein 1 (RIP1) kinase, inhibiting its activity . This interaction is crucial as RIP1 kinase is involved in the regulation of inflammation and cell death. The compound’s ability to inhibit this enzyme suggests potential therapeutic applications in conditions where these processes are dysregulated.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of RIP1 kinase by this compound can lead to reduced inflammation and cell death, which is beneficial in treating inflammatory diseases
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of RIP1 kinase, it prevents the enzyme from phosphorylating its substrates, thereby inhibiting its activity . This inhibition can lead to downstream effects on gene expression and cellular responses. The compound’s structure allows it to fit into the enzyme’s active site, blocking its function effectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that while the compound remains effective in inhibiting RIP1 kinase initially, its efficacy may diminish with prolonged exposure . This suggests that the compound’s stability and degradation need to be considered in its application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIP1 kinase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that metabolize xenobiotics, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity. Understanding these pathways is crucial for predicting the compound’s behavior in vivo and its potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects . Post-translational modifications and targeting signals play a role in this localization, ensuring that the compound reaches its intended site of action. Understanding these mechanisms can help optimize the compound’s therapeutic potential.
Eigenschaften
IUPAC Name |
7-oxo-6H-thieno[2,3-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)7-6(5)1-2-12-7/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROHERZOPZUATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CNC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1429066.png)
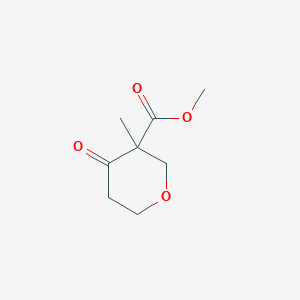
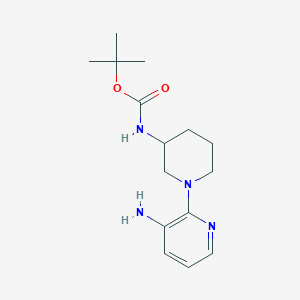
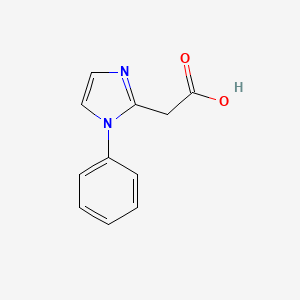

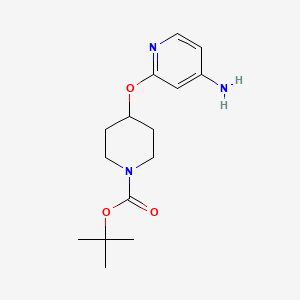
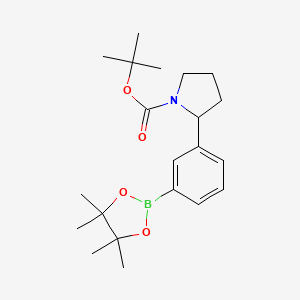

![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)

